Role of Akt1/2 in PI3K/mTOR signaling pathway
Role of Akt1/2 in PI3K/mTOR signaling pathway
An In-Depth Technical Guide to the Role of Akt1 and Akt2 in the PI3K/mTOR Signaling Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a cornerstone of cellular regulation, governing a vast array of processes including growth, proliferation, survival, and metabolism.[1][2] At the heart of this cascade lies Akt (also known as Protein Kinase B), a serine/threonine kinase that acts as a central node, integrating upstream signals and broadcasting them to a multitude of downstream effectors.[3] While often discussed as a single entity, Akt is a family of three highly homologous isoforms—Akt1, Akt2, and Akt3—encoded by distinct genes.[4] These isoforms, particularly the ubiquitously expressed Akt1 and Akt2, are not merely redundant but possess unique, and sometimes opposing, functions that are critical for both normal physiology and the progression of diseases like cancer and diabetes.[5][6] This guide provides an in-depth exploration of the specific roles of Akt1 and Akt2, offering a field-proven perspective on the experimental methodologies required to dissect their distinct contributions to the PI3K/mTOR network.
The Core PI3K/Akt/mTOR Signaling Axis
The canonical PI3K/Akt/mTOR pathway is initiated by the activation of Receptor Tyrosine Kinases (RTKs) by growth factors such as insulin or EGF.[7][8] This activation leads to the recruitment and activation of Class I PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][10]
This accumulation of PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, PDK1.[9] Co-localization at the membrane facilitates the phosphorylation of Akt by PDK1 at Threonine 308 (Thr308) in its activation loop.[9] For full activation, Akt requires a second phosphorylation at Serine 473 (Ser473) within its C-terminal hydrophobic motif, a step primarily mediated by the mTOR Complex 2 (mTORC2).[9][10] The lipid phosphatase PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3, thus terminating the signal.[2][9]
Once fully active, Akt phosphorylates a plethora of downstream substrates, leading to two major branches of signaling:
-
Promotion of Cell Survival and Proliferation: Akt inhibits apoptosis by phosphorylating and inactivating pro-apoptotic factors like Bad and Caspase-9. It also promotes cell cycle progression by phosphorylating and inhibiting cell cycle inhibitors such as p21Cip1 and p27Kip1.[6][11]
-
Regulation of Growth and Metabolism via mTORC1: Akt activates mTOR Complex 1 (mTORC1) by phosphorylating and inactivating the TSC1/TSC2 complex, a negative regulator of the small GTPase Rheb, which is a direct activator of mTORC1.[9] Activated mTORC1 then phosphorylates key effectors like S6 Kinase (S6K) and 4E-BP1 to promote protein synthesis, lipid synthesis, and cell growth.[9]
Caption: Experimental workflow for dissecting Akt1 vs. Akt2 function.
Protocol 1: Isoform-Specific Knockdown using siRNA
This protocol describes the transient knockdown of Akt1 and Akt2 to assess their functional roles.
Causality and Self-Validation: The principle is to specifically degrade the mRNA of the target isoform, leading to reduced protein expression. The success of this technique is entirely dependent on the specificity and efficiency of the siRNA. Validation is non-negotiable and is achieved by Western blotting (Protocol 2) to confirm a significant reduction in the targeted protein without affecting the other isoform or housekeeping proteins.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection. For example, seed 2.5 x 105 cells per well 24 hours prior to transfection.
-
siRNA Preparation:
-
Separately dilute 100 pmol of Akt1-specific siRNA, Akt2-specific siRNA, or a non-targeting control siRNA into 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 500 µL siRNA-lipid complex dropwise to each well containing cells in 2 mL of fresh culture medium. Gently rock the plate to ensure even distribution.
-
Incubation and Harvest: Incubate the cells for 48-72 hours at 37°C. The optimal time should be determined empirically for the specific cell line. Harvest cells for downstream analysis (protein extraction for Western blot or use in phenotypic assays). [12][13][14]
Protocol 2: Western Blot Analysis of Akt Signaling
This is the cornerstone assay for validating knockdown and assessing changes in the signaling pathway.
Causality and Self-Validation: Western blotting uses antibodies to detect specific proteins in a complex mixture. For this application, it validates (1) the specific reduction of the targeted Akt isoform, (2) the lack of off-target effects on the other isoform, and (3) the functional consequence of the knockdown on the phosphorylation status of Akt itself and its key downstream targets. A crucial self-validating step is to strip and re-probe the membrane for total protein and a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading. [3][15] Methodology:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [3] * Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom. [3]5. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [3]6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for total-Akt1, total-Akt2, phospho-Akt (Ser473), or a downstream target (e.g., phospho-GSK-3β) overnight at 4°C. Dilutions must be optimized (typically 1:1000). [3][15] * Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. [3]8. Stripping and Re-probing: To normalize, strip the membrane using a mild stripping buffer and re-probe for a loading control like β-actin. [16]
Protocol 3: In Vitro Kinase Assay (Non-Radioactive)
This assay directly measures the enzymatic activity of immunoprecipitated Akt.
Causality and Self-Validation: This method isolates Akt from the cell lysate and then provides it with an exogenous substrate (like GSK-3 fusion protein) and ATP in a controlled in vitro reaction. The amount of phosphorylated substrate is then measured, providing a direct readout of kinase activity. The self-validating aspect comes from running parallel reactions with lysates from control and knockdown cells to show that the observed activity is specific to the targeted Akt isoform. [11][17] Methodology:
-
Immunoprecipitation (IP):
-
Incubate 200-500 µg of cell lysate (from Protocol 2, Step 1) with an immobilized anti-Akt antibody (e.g., conjugated to agarose beads) overnight at 4°C with gentle rocking. Use an isoform-specific antibody if possible.
-
Pellet the beads by centrifugation (14,000 x g, 30 sec, 4°C).
-
Wash the pellet twice with 500 µL of lysis buffer, followed by two washes with 500 µL of kinase buffer. [17]2. Kinase Reaction:
-
Resuspend the washed pellet in 50 µL of kinase buffer.
-
Add 1 µg of GSK-3 fusion protein substrate and 200 µM ATP. [11] * Incubate the reaction for 30 minutes at 30°C.
-
-
Termination and Analysis:
-
Terminate the reaction by adding 25 µL of 3X SDS sample buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel and perform a Western blot (as in Protocol 2) to detect the phosphorylated GSK-3 substrate using a phospho-specific antibody (e.g., Phospho-GSK-3α/β Ser21/9). [11][17]
-
Protocol 4: Phenotypic Assays
Causality and Self-Validation: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt WST-1 to formazan, producing a color change proportional to the number of viable cells. Comparing the absorbance between control and Akt knockdown cells quantifies the effect on net cell growth. The inclusion of non-targeting siRNA controls is essential to ensure the observed effects are not due to the transfection process itself. [18] Methodology:
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and transfect with siRNAs as described in Protocol 1 (scaled down).
-
Incubation: Culture for 24, 48, and 72 hours post-transfection.
-
Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. [18]
-
Causality and Self-Validation: This assay measures the primary metabolic function associated with Akt2. Cells are incubated with a glucose analog, 2-deoxyglucose (2-DG), which is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate (2DG6P). Because 2DG6P cannot be further metabolized, it accumulates intracellularly. [19][20]The amount of accumulated 2DG6P is proportional to the glucose uptake rate. A luminescent-based detection method provides high sensitivity. [20][21]Comparing uptake in Akt2-knockdown cells versus controls directly tests Akt2's role in this process.
Methodology (Luminescent-Based):
-
Cell Preparation: Seed and transfect cells in a 96-well plate as for the viability assay. 48-72 hours post-transfection, starve cells of glucose for 1-2 hours in a glucose-free medium.
-
Stimulation: Treat cells with or without insulin (e.g., 100 nM for 30 minutes) to stimulate glucose uptake.
-
2-DG Uptake: Add 1 mM 2-DG to each well and incubate for 10-20 minutes.
-
Lysis and Detection:
-
Add Stop Buffer to lyse the cells and terminate uptake.
-
Add Neutralization Buffer.
-
Add Detection Reagent, which contains enzymes that convert 2DG6P into NADPH, which in turn fuels a luciferase reaction. [20]5. Measurement: Incubate for 30-60 minutes at room temperature and measure luminescence on a plate reader. [22]
-
Data Interpretation and Advanced Insights
Drawing robust conclusions requires careful interpretation. For instance, if Akt1 knockdown reduces cell viability but Akt2 knockdown does not, it strongly supports an isoform-specific role for Akt1 in proliferation in that cell line. [14]Similarly, a reduction in insulin-stimulated glucose uptake only upon Akt2 knockdown confirms its specific metabolic function. [23] It is crucial to recognize potential compensatory mechanisms. For example, knockdown of Akt1 has been shown to sometimes lead to an upregulation of Akt2, which could mask certain phenotypes or confer resistance to apoptosis. [24]Therefore, validating the expression levels of both isoforms is always necessary.
For a deeper mechanistic understanding, these foundational experiments can be supplemented with advanced techniques:
-
Co-Immunoprecipitation (Co-IP): To identify isoform-specific binding partners, which can explain their divergent functions. [25][26][27]* Isoform-Selective Inhibitors: The use of small molecules that selectively inhibit Akt1 or Akt2 can complement and validate findings from siRNA studies, offering a pharmacological approach to dissecting their roles. [28][29][30]
Conclusion
Akt1 and Akt2 are not interchangeable components of the PI3K/mTOR pathway. They are distinct kinases with specialized roles: Akt1 is a primary driver of cell growth and survival, while Akt2 is a key regulator of glucose metabolism. This functional dichotomy has profound implications for drug development. Pan-Akt inhibitors, while effective in some contexts, may lead to undesirable metabolic side effects or even counteract therapeutic goals by inhibiting a tumor-suppressive isoform. [31]A nuanced, isoform-specific approach to targeting the Akt pathway, guided by the robust experimental methodologies outlined here, is essential for developing safer and more effective therapies for cancer and metabolic diseases.
References
-
Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells. PubMed Central. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]
-
Unique roles of Akt1 and Akt2 in IGF-IR mediated lung tumorigenesis. PMC - NIH. [Link]
-
Schematic diagram of the canonical PI3K/mTOR signalling pathway and its... ResearchGate. [Link]
-
Roles of AKT1 and AKT2 in non-small cell lung cancer cell survival, growth, and migration. Europe PMC. [Link]
-
Differential regulation of AKT1 contributes to survival and proliferation in hepatocellular carcinoma cells by mediating Notch1 expression. Spandidos Publications. [Link]
-
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate. [Link]
-
AKT and the Hallmarks of Cancer. AACR Journals. [Link]
-
Distinct roles of Akt1 and Akt2 in regulating cell migration and epithelial–mesenchymal transition. Rockefeller University Press. [Link]
-
Role of Akt2 in contraction-stimulated cell signaling and glucose uptake in skeletal muscle. PubMed. [Link]
-
Western blot protocol. Jeffrey Magee Lab | Washington University in St. Louis. [Link]
-
Researchers reveal the metabolic reactions upon activating Akt2 enzyme. News-Medical.net. [Link]
-
Only Akt1 Is Required for Proliferation, while Akt2 Promotes Cell Cycle Exit through p21 Binding. NIH. [Link]
-
Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways. PMC. [Link]
-
Akt2 Modulates Glucose Availability and Downstream Apoptotic Pathways during Development. PMC - PubMed Central. [Link]
-
Role of Akt2 in contraction-stimulated cell signaling and glucose uptake in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Knockdown of Akt1 Promotes Akt2 Upregulation and Resistance to Oxidative-Stress-Induced Apoptosis Through Control of Multiple Signaling Pathways. PubMed Central. [Link]
-
PI3k/AKT/mTOR Pathway. YouTube. [Link]
-
Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity. PMC - PubMed Central. [Link]
-
Promising Akt isoform-selective inhibitors tested in PANC1 cell line. a... ResearchGate. [Link]
-
Glucose uptake assay protocol. 2a. Equation detailing the reactions... ResearchGate. [Link]
-
Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry. ResearchGate. [Link]
-
Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability. PMC. [Link]
-
Akt kinase assay and inhibitor screening. A , Akt in vitro kinase... ResearchGate. [Link]
-
Detection of phosphorylated Akt and MAPK in cell culture assays. PMC - NIH. [Link]
-
Phospho-Akt Stimulation and Western Blotting. Bio-protocol. [Link]
-
Clinical value of isoform-specific detection and targeting of AKT1, AKT2 and AKT3 in breast cancer. Oncology Central. [Link]
-
Selectivity Studies and Free Energy Calculations of AKT Inhibitors. MDPI. [Link]
-
Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry. Semantic Scholar. [Link]
-
Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry. PMC - NIH. [Link]
-
Enhanced Multiplex Western Blotting. Bio-Rad. [Link]
-
Roles of AKT1 and AKT2 in non-small cell lung cancer cell survival, growth, and migration. Frontiers. [Link]
-
Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis. PubMed Central. [Link]
-
AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apopto. Spandidos Publications. [Link]
-
What techniques are used to study protein-protein interactions? Patsnap Synapse. [Link]
-
AKT2-knockdown suppressed viability with enhanced apoptosis, and attenuated chemoresistance to temozolomide of human glioblastoma cells in vitro and in vivo. PMC - PubMed Central. [Link]
-
Methods to study protein-protein interactions. PubMed. [Link]
Sources
- 1. Differential regulation of AKT1 contributes to survival and proliferation in hepatocellular carcinoma cells by mediating Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. Roles of AKT1 and AKT2 in non-small cell lung cancer cell survival, growth, and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 21. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- 22. researchgate.net [researchgate.net]
- 23. Role of Akt2 in contraction-stimulated cell signaling and glucose uptake in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Knockdown of Akt1 Promotes Akt2 Upregulation and Resistance to Oxidative-Stress-Induced Apoptosis Through Control of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 28. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Selectivity Studies and Free Energy Calculations of AKT Inhibitors | MDPI [mdpi.com]
- 31. Unique roles of Akt1 and Akt2 in IGF-IR mediated lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
